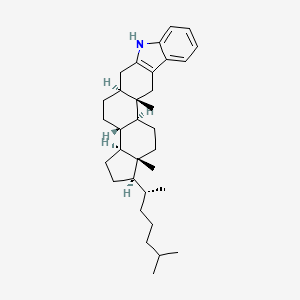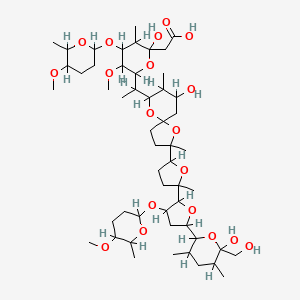
Octacyclomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacyclomycin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Environmental Impact and Ecotoxicity
Research has demonstrated that antibiotics like Octacyclomycin, when not fully metabolized by the body, are released into the aquatic environment where they may pose significant risks to non-target species. Studies have specifically highlighted the environmental concentrations of antibiotics in surface waters, groundwater, and effluents, stressing the potential threats they pose to aquatic environments. For instance, cyanobacteria were identified as the most sensitive organisms in standard ecotoxicological bioassays. The research calls for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures to fully comprehend the hazards presented by these compounds (Kovaláková et al., 2020).
Role in the Development and Dissemination of Antibiotic Resistance
The rise in antibiotic resistance is a significant concern, with antibiotics like Octacyclomycin contributing to the induction and dissemination of antibiotic resistance genes (ARGs) in groundwater, which is a growing environmental issue. These antibiotics, administered on a large scale to humans and animals, persist in the environment and influence microbial communities and environmental factors significantly. A review of the occurrence of ARGs and antibiotic-resistant bacteria (ARBs) in groundwater reveals that while the current levels of antibiotics in groundwater do not pose a direct human health risk, the consumption of water contaminated with ARGs and ARBs may contribute to the development of antibiotic resistance in humans. This highlights the need for further research into the relationships between ARGs, antibiotics, microbial communities, and environmental factors (Zainab et al., 2020).
Bioaccumulation and Ecological Risks
Studies have also focused on the bioaccumulation potential of certain substances similar to Octacyclomycin, assessing the risks they pose to various organisms. For example, the bioaccumulation of decamethylpentacyclosiloxane (D5) in fish and mammals, its biotransformation capabilities, and its effects on different organisms have been thoroughly evaluated. Despite the high octanol-water partition coefficient (log KOW) of D5, the research indicates that it exhibits depuration rates that exceed those of extremely hydrophobic, nonbiotransformable substances, and is subject to biotransformation in mammals and fish. This research advocates for a comprehensive approach in bioaccumulation assessments, incorporating multiple bioaccumulation measures beyond just the KOW and bioconcentration factor (Gobas et al., 2015).
Propriétés
Numéro CAS |
98824-17-0 |
|---|---|
Nom du produit |
Octacyclomycin |
Formule moléculaire |
C52H88O19 |
Poids moléculaire |
1017.2 g/mol |
Nom IUPAC |
2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56) |
Clé InChI |
KNFNZSMXPGQAER-UHFFFAOYSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
SMILES canonique |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
Synonymes |
octacyclomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)
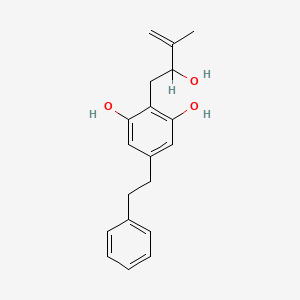
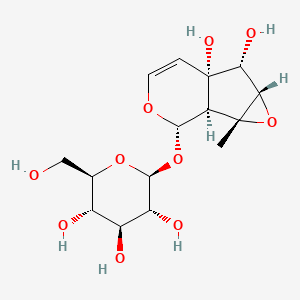
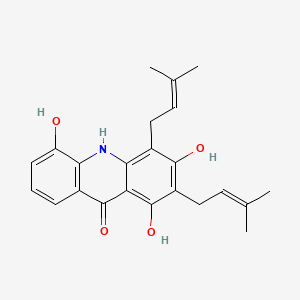
![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
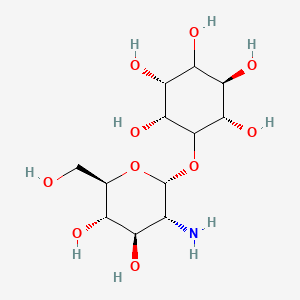
![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)
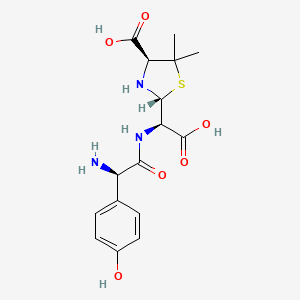
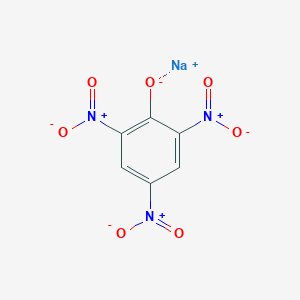
![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)
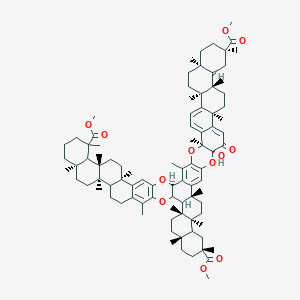
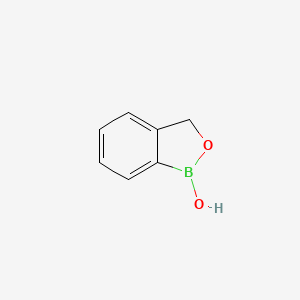
mercury](/img/structure/B1205724.png)
